4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide
CAS No.: 1207022-30-7
Cat. No.: VC4529652
Molecular Formula: C15H11ClN4O2
Molecular Weight: 314.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207022-30-7 |
|---|---|
| Molecular Formula | C15H11ClN4O2 |
| Molecular Weight | 314.73 |
| IUPAC Name | 4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C15H11ClN4O2/c16-11-6-7-17-12(8-11)15(21)18-9-13-19-14(20-22-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21) |
| Standard InChI Key | QUKBKRSDHVDELI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NC=CC(=C3)Cl |
Introduction
Synthesis and Characterization
The synthesis of 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves multi-step organic synthesis techniques. These may include the formation of the oxadiazole ring through condensation reactions and subsequent attachment to the picolinamide moiety. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy, HPLC (High-Performance Liquid Chromatography), and GC (Gas Chromatography) are commonly used to verify the structure and purity of the compound .
Biological Activity
While specific biological activity data for 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide are not readily available, compounds with similar structures have shown potential in various biological assays. For instance, oxadiazole derivatives have been explored for their antimicrobial and anticancer properties . The presence of a phenyl group and the oxadiazole ring may contribute to its potential biological activity.
Potential Applications
Given the structural features of 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide, it could be considered for applications in:
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Pharmaceuticals: As a potential lead compound for drug development, particularly in areas where oxadiazole derivatives have shown promise.
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Agriculture: As a candidate for agrochemicals, given the biological activity profiles of similar compounds.
Future Research Directions
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Biological Activity Assays: Conduct comprehensive in vitro and in vivo studies to assess the compound's efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: Modify the compound to explore how structural changes affect its biological activity.
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Pharmacokinetic and Pharmacodynamic Studies: Investigate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
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